molecular formula C8H10ClN3O B1381083 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 879658-18-1

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No. B1381083
CAS RN: 879658-18-1
M. Wt: 199.64 g/mol
InChI Key: NBDLIGCYOJQSSG-UHFFFAOYSA-N
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Description

“6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” is a chemical compound with the CAS Number: 879658-18-1. It has a molecular weight of 199.64 . The IUPAC name for this compound is 6-amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride .


Synthesis Analysis

The synthesis of imidazole compounds, which includes “this compound”, has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H .


Physical And Chemical Properties Analysis

The compound “this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It should be stored at a temperature between 28°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride plays a role in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of thiazolidinone derivatives and their diastereomers, which are significant in medicinal chemistry. These compounds have been explored for their conformational properties and potential applications in drug development (Torrini, Paradisi, & Romeo, 1981).

Transformation into Sulfonic Acids and Amides

The compound is utilized in reactions leading to the formation of sulfonic acids and amides. This process is part of broader research into benzothiazole derivatives, which are important in various chemical and pharmaceutical applications (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020).

Antimicrobial Activity

Derivatives of this compound have been studied for their antimicrobial properties. These derivatives show promise against various bacterial and fungal species, highlighting the compound's potential in developing new antimicrobial agents (Patel & Shaikh, 2010).

Cancer Research

In cancer research, the compound is used in the synthesis of novel derivatives with potential antitumor activities. Studies have shown that certain derivatives exhibit cytotoxic activities against various human cancer cell lines, suggesting their possible use in cancer therapy (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Molecular Structure and Crystallography

The compound is also significant in studies focusing on molecular structure and crystallography. Research into its derivatives provides insights into the bond distances, angles, and crystal structures, contributing to our understanding of molecular interactions and stability (Ćaleta, Cetina, Hergold-Brundić, Nagl, & Karminski-Zamola, 2003).

Antioxidant Properties

Additionally, derivatives of this compound have been evaluated for their antioxidant properties. This research is essential for identifying new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Future Directions

The future directions for “6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” and similar compounds are likely to involve further exploration of their broad range of chemical and biological properties. These compounds have become important synthons in the development of new drugs, and there is a need for the development of new drugs that overcome the problems of antimicrobial resistance .

properties

IUPAC Name

5-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDLIGCYOJQSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879658-18-1
Record name 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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